molecular formula C16H18FNO B7630692 cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B7630692
M. Wt: 259.32 g/mol
InChI Key: IVUOBIZYCBGEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of other diseases, such as fungal infections. Additionally, further research is needed to improve the solubility of the compound in water, which could lead to its use in a wider range of experiments.
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been reported in the literature. The synthesis involves the reaction of 7-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with cyclopent-2-en-1-one in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the isoquinoline derivative to form the final product.

Scientific Research Applications

Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Properties

IUPAC Name

cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-11-15-10-14(17)7-6-12(15)8-9-18(11)16(19)13-4-2-3-5-13/h4,6-7,10-11H,2-3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUOBIZYCBGEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=CCCC3)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.